molecular formula C11H12F3NO2 B13236036 Methyl 3-amino-2-(3,4,5-trifluorobenzyl)propanoate

Methyl 3-amino-2-(3,4,5-trifluorobenzyl)propanoate

Cat. No.: B13236036
M. Wt: 247.21 g/mol
InChI Key: FZQBFZQBXQAESY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-2-(3,4,5-trifluorobenzyl)propanoate is a fluorinated synthetic intermediate of significant value in medicinal chemistry and pharmaceutical research. Its primary research application lies in the discovery and development of novel, non-peptidic inhibitors of the SARS-CoV-2 3C-like protease (3CLpro), a crucial enzyme for viral replication . Structure-based drug design efforts utilize this compound and its analogs as core scaffolds. Subsequent molecular optimization introduces features such as reversible covalent warheads, which can enhance potency against the catalytic cysteine (C145) of 3CLpro by over 180-fold, leading to highly effective antiviral agents with activity against diverse SARS-CoV-2 variants . The 3,4,5-trifluorobenzyl moiety is a critical structural element that promotes strong lipophilic interactions within the enzyme's S2 binding pocket, contributing to high binding affinity and selectivity . Beyond antiviral applications, this amino ester serves as a versatile building block for investigating other therapeutic targets. Compounds with similar beta-amino ester and trifluorobenzyl structures are also explored as intermediates in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for treating type 2 diabetes . For research purposes only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 2-(aminomethyl)-3-(3,4,5-trifluorophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2/c1-17-11(16)7(5-15)2-6-3-8(12)10(14)9(13)4-6/h3-4,7H,2,5,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQBFZQBXQAESY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=C(C(=C1)F)F)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Reduction of α,β-Unsaturated Intermediates

A key preparation method involves the reduction of an α,β-unsaturated ester intermediate, methyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate, to the corresponding saturated methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate derivative. The process steps include:

  • Step A: Reduction Reaction

    • Reagents: Catalytic amounts of borohydride, Lewis acid, and crown ether
    • Solvent: Preferably toluene for mild reaction conditions and easy solvent recovery
    • Temperature: 20 to 30 °C to optimize yield and reduce by-products
    • Outcome: High conversion to the saturated amino ester with improved chiral selectivity
  • Step B: Conversion Reaction

    • Solvent: Alcohol solvents such as methanol, ethanol, or propanol
    • Temperature: 10 to 15 °C for mild reaction conditions
    • Use of aminoalcohol ligands (1-2% molar ratio) to enhance chiral purity by forming coordination complexes
  • Post-Treatment

    • Removal of solvents under reduced pressure
    • Extraction with toluene and water, pH adjustment to 8-9
    • Drying over sodium sulfate and filtration to isolate the intermediate for subsequent reactions

Preparation of Intermediate Compounds

The α,β-unsaturated ester intermediate can be prepared by:

  • Reacting a precursor compound (formula I) with ammonium formate in an alcohol solvent under reflux conditions
  • Using a molar excess of ammonium formate (1:4.5-6 ratio) to drive the reaction to completion
  • Alcohol solvents such as methanol or ethanol are preferred for their low toxicity and operational convenience

Alternative Synthetic Approaches

  • Catalytic Hydrogenation

    • Catalytic hydrogenation of nitro-substituted trifluorobenzyl compounds followed by reduction to amino derivatives is a known route for related compounds.
    • Catalysts such as palladium on carbon (Pd/C) are employed under controlled conditions.
  • Stereo-selective Reduction

    • Use of stereo-selective reducing agents like DIP chloride or Borane dimethyl sulfide (Borane DMS) in the presence of chiral catalysts (e.g., R-methyl CBS) to obtain enantiomerically enriched products.
  • Salt Formation for Purification

    • Formation of pharmaceutically acceptable salts (e.g., ethanolamine salts) can be used to enhance compound stability and facilitate purification.

Comparative Data Table of Preparation Parameters

Step/Parameter Conditions/Details Purpose/Outcome Reference
Reduction catalyst system Borohydride, Lewis acid, crown ether Efficient reduction with high chiral selectivity
Solvent for reduction Toluene Mild conditions, easy solvent recovery
Reduction temperature 20-30 °C High yield, reduced by-products
Conversion solvent Methanol, ethanol, or propanol Low toxicity, good reaction medium
Conversion temperature 10-15 °C Mild reaction conditions
Aminoalcohol ligand amount 1-2% molar ratio relative to substrate Enhances chiral purity
Intermediate formation Reaction of precursor with ammonium formate in alcohol solvent at reflux High conversion to α,β-unsaturated ester
Alternative reduction agents DIP chloride, Borane DMS with chiral catalysts Stereoselective reduction
Catalytic hydrogenation Pd/C catalyst under hydrogen atmosphere Reduction of nitro to amino group
Post-reaction workup Solvent removal, aqueous extraction, drying Purification and isolation

Research Findings and Considerations

  • The use of catalytic systems combining borohydride, Lewis acid, and crown ethers allows mild reaction conditions, improving yield and product purity while minimizing by-products.
  • Alcohol solvents such as methanol and ethanol are preferred for conversion steps due to their low toxicity and operational ease.
  • The addition of aminoalcohol ligands significantly enhances chiral selectivity by forming coordination complexes with intermediates.
  • Stereoselective reductions using chiral catalysts provide access to enantiomerically enriched compounds, important for pharmaceutical applications.
  • Salt formation with various amines improves compound stability and facilitates downstream processing.
  • The overall synthetic route benefits from careful control of temperature, solvent choice, and reagent ratios to optimize yield, purity, and stereochemistry.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-(3,4,5-trifluorobenzyl)propanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines .

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-(3,4,5-trifluorobenzyl)propanoate involves its interaction with specific molecular targets and pathways. The trifluorobenzyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Ethyl 3-amino-2-[(3,4,5-trifluorophenyl)methyl]propanoate

  • Structural Difference : Replacement of the methyl ester group with an ethyl ester.
  • Molecular Formula: C₁₂H₁₄F₃NO₂ (vs. C₁₁H₁₂F₃NO₂ for the methyl ester) .
  • Molecular Weight : 261.24 g/mol (vs. 247.21 g/mol for the methyl ester).
  • However, this compound is also listed as out of stock, suggesting synthesis or stability challenges .

3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanoate Hydrochloride

  • Structural Difference : Hydrochloride salt form of the parent compound.
  • Molecular Formula: C₁₁H₁₃ClF₃NO₂ .
  • Molecular Weight : 283.68 g/mol.
  • Implications: The addition of HCl improves solubility in polar solvents, which is critical for pharmaceutical formulations.

Methyl 3-amino-2-(trifluoromethyl)propanoate

  • Structural Difference : Substitution of the 3,4,5-trifluorobenzyl group with a trifluoromethyl (-CF₃) group.
  • Molecular Formula: C₅H₈F₃NO₂ .
  • Physical Properties :
    • Boiling Point: 50°C at 0.2 mmHg (indicating volatility under reduced pressure).
    • Density: 1.345 g/mL at 25°C.
    • Refractive Index: 1.374 .
  • The lower molecular weight (173.12 g/mol) may also facilitate diffusion in catalytic applications.

Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate

  • Structural Difference : Replacement of the 3,4,5-trifluorobenzyl group with a 4-methylbenzyl group.
  • Implications : The methyl group introduces electron-donating effects, altering electronic distribution compared to the electron-withdrawing fluorine substituents. This could reduce stability in oxidative environments but improve binding affinity in hydrophobic enzyme pockets .

Key Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Purity Notable Properties
Methyl 3-amino-2-(3,4,5-trifluorobenzyl)propanoate C₁₁H₁₂F₃NO₂ 247.21 Trifluorobenzyl, methyl ester N/A Discontinued
Ethyl 3-amino-2-[(3,4,5-trifluorophenyl)methyl]propanoate C₁₂H₁₄F₃NO₂ 261.24 Trifluorobenzyl, ethyl ester N/A Out of stock
3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanoate hydrochloride C₁₁H₁₃ClF₃NO₂ 283.68 Trifluorobenzyl, hydrochloride salt 95% Enhanced solubility
Methyl 3-amino-2-(trifluoromethyl)propanoate C₅H₈F₃NO₂ 173.12 Trifluoromethyl, methyl ester 90% Volatile under reduced pressure
Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate C₁₂H₁₇NO₂ 219.27 4-methylbenzyl, methyl ester N/A Improved hydrophobicity

Research and Application Insights

  • Pharmaceutical Relevance: The trifluorobenzyl group in this compound enhances metabolic stability compared to non-fluorinated analogs, a critical factor in drug design. However, its discontinued status suggests challenges in large-scale synthesis or regulatory hurdles .
  • Agrochemical Potential: Structurally related sulfonylurea esters (e.g., triflusulfuron-methyl) share the methyl ester motif but incorporate triazine rings for herbicidal activity. This highlights the versatility of ester groups in agrochemicals but underscores the specificity required for target interactions .
  • Synthetic Challenges : The hydrochloride derivative’s 95% purity and the discontinued status of multiple analogs indicate purification difficulties, likely due to the fluorine-rich structures complicating crystallization or chromatography.

Biological Activity

Methyl 3-amino-2-(3,4,5-trifluorobenzyl)propanoate is a compound of significant interest in pharmaceutical chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and comparative analyses with related compounds.

Chemical Structure and Properties

This compound has the molecular formula C11H12F3NO2C_11H_{12}F_3NO_2 and a molecular weight of approximately 247.217 g/mol. The trifluorobenzyl moiety enhances the compound's lipophilicity, which is crucial for its biological interactions.

Key Features:

  • Trifluoromethyl Group: Increases lipophilicity and biological activity.
  • Amino Group: Potentially involved in receptor interactions.

Synthesis Methods

The synthesis of this compound can be achieved through various organic reactions. While specific synthetic routes are not detailed in the search results, typical methods may involve:

  • Alkylation Reactions: To introduce the trifluorobenzyl group.
  • Amine Protection Strategies: To ensure selective reactions involving the amino group.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Receptor Modulation: The compound may interact with specific receptors or enzymes within biological systems, modulating their activity.
  • Cell Membrane Penetration: The lipophilic nature allows it to cross cell membranes effectively, leading to intracellular effects.

Pharmacological Applications

Research indicates that compounds similar to this compound exhibit various pharmacological activities:

Compound NameMolecular FormulaKey Features
Methyl 3-amino-2-(trifluoromethyl)propanoateC6H8F3NO2C_6H_8F_3NO_2Lacks trifluorobenzyl group
Methyl 4-amino-2-(trifluorobenzyl)butanoateC11H12F3NO2C_{11}H_{12}F_3NO_2Longer carbon chain
Methyl 3-amino-2-(phenyl)propanoateC10H13NO2C_{10}H_{13}NO_2No fluorine substituents

This table highlights how this compound stands out due to its enhanced lipophilicity and potential biological activity compared to its analogs.

Case Studies

While specific case studies on this compound were not found in the provided search results, related compounds have been studied for their effects in various biological contexts. For instance:

  • Antiviral Activity: Compounds with similar structures have shown promise in inhibiting viral replication processes.
  • Anti-inflammatory Effects: Research into related amino acid derivatives suggests potential applications in reducing inflammation.

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